molecular formula C8H14N2O2S B2653741 CCG 203769

CCG 203769

Cat. No.: B2653741
M. Wt: 202.28 g/mol
InChI Key: WTFFYZGCISALRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CCG 203769 involves the use of thiadiazolidinone derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is available in various quantities and concentrations for research purposes . Industrial production methods are not detailed, but the compound is typically prepared in specialized laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

CCG 203769 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include various buffers and solvents to maintain the stability and activity of the compound. The major products formed from these reactions are typically the inhibited or altered forms of the target proteins, such as RGS4 .

Properties

IUPAC Name

4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFYZGCISALRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)N(SC1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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